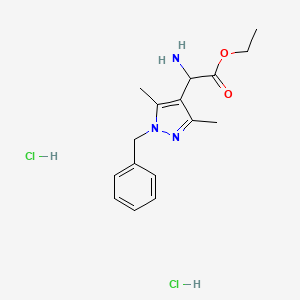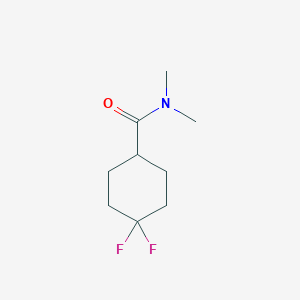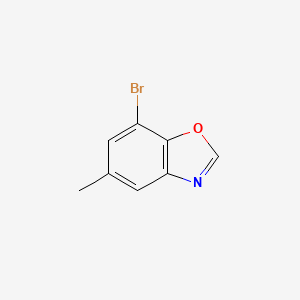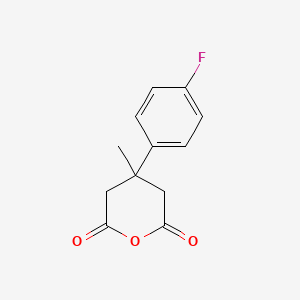![molecular formula C14H19BF2O3 B6618084 2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1801515-26-3](/img/structure/B6618084.png)
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in scientific research. It has been used as a reagent in biochemical reactions, such as the synthesis of other molecules and the modification of proteins. It has also been used as a catalyst in organic reactions, such as the synthesis of polymers and the formation of carbon-carbon bonds. Furthermore, this compound has been studied for its potential use in drug development and for its ability to modulate biological pathways.
作用機序
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its ability to modulate biological pathways. It has been shown to act as an agonist at the G-protein-coupled receptor GPR43, which is involved in the regulation of inflammation, glucose metabolism, and other physiological processes. This compound is thought to activate GPR43 through a mechanism involving the binding of the molecule to the receptor. This binding is thought to induce a conformational change in the receptor, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the expression of genes involved in inflammation, glucose metabolism, and other physiological processes. It has also been studied for its potential effects on cell proliferation and apoptosis. Furthermore, this compound has been studied for its potential effects on the immune system and for its ability to modulate the activity of enzymes involved in metabolic pathways.
実験室実験の利点と制限
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for use in laboratory experiments. It is a relatively stable molecule, with a low toxicity and a low risk of decomposition. It is also relatively inexpensive and easy to obtain. Furthermore, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, this compound also has some limitations for use in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. Furthermore, it is not very soluble in organic solvents, which can limit its use in organic reactions.
将来の方向性
The potential applications of 2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research are vast and still largely unexplored. Future research could focus on its potential use in drug development and its ability to modulate biological pathways. Additionally, further research could explore its potential effects on cell proliferation and apoptosis, its potential effects on the immune system, and its ability to modulate the activity of enzymes involved in metabolic pathways. Furthermore, future research could focus on the development of new synthesis methods for this compound and the optimization of existing methods. Finally, further research could explore the potential applications of this compound in other areas, such as polymer synthesis, carbon-carbon bond formation, and other organic reactions.
合成法
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was first synthesized in 1997 by a team of researchers led by Dr. T. Yamada. The team used a two-step synthesis method involving the reaction of boron tribromide with 2,2-difluoroethanol in dichloromethane. This reaction yielded the difluoroethoxyborane intermediate, which was then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired product. This method of synthesis has been used in subsequent studies to produce this compound in high yields.
特性
IUPAC Name |
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11(8-10)18-9-12(16)17/h5-8,12H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVIXPDYQMPMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)

![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)


![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)

![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)


![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)